molecular formula C12H7BrO5 B12529413 3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid CAS No. 675597-06-5

3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid

Cat. No.: B12529413
CAS No.: 675597-06-5
M. Wt: 311.08 g/mol
InChI Key: XIFMCNZVMKFZIP-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid typically involves the bromination of 3-acetylcoumarin. The reaction is carried out in the presence of bromine and a suitable solvent such as acetic acid. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Formation of various substituted coumarin derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Acetylcoumarin: A precursor in the synthesis of 3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid.

    3-(Chloroacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid: Similar in structure but with a chlorine atom instead of bromine.

    3-(Fluoroacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid: Similar in structure but with a fluorine atom instead of bromine.

Uniqueness

This compound is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

675597-06-5

Molecular Formula

C12H7BrO5

Molecular Weight

311.08 g/mol

IUPAC Name

3-(2-bromoacetyl)-2-oxochromene-6-carboxylic acid

InChI

InChI=1S/C12H7BrO5/c13-5-9(14)8-4-7-3-6(11(15)16)1-2-10(7)18-12(8)17/h1-4H,5H2,(H,15,16)

InChI Key

XIFMCNZVMKFZIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=C(C(=O)O2)C(=O)CBr

Origin of Product

United States

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